2-(5-Fluoropyridin-2-yl)-2-methylpropanoic acid
Description
Chemical Structure and Properties 2-(5-Fluoropyridin-2-yl)-2-methylpropanoic acid (CAS: 1057395-84-2) is a carboxylic acid derivative featuring a 5-fluoropyridin-2-yl substituent attached to a 2-methylpropanoic acid backbone. Its molecular formula is C₉H₁₀FNO₂, with a molecular weight of 183.18 g/mol .
The compound’s potassium salt (CAS: 1057076-11-5) has been documented, highlighting its utility in formulations requiring improved solubility .
Properties
IUPAC Name |
2-(5-fluoropyridin-2-yl)-2-methylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2/c1-9(2,8(12)13)7-4-3-6(10)5-11-7/h3-5H,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZFBVVOJAZULAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NC=C(C=C1)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Fluoropyridin-2-yl)-2-methylpropanoic acid typically involves the introduction of a fluorine atom into the pyridine ring. One common method is the Balz-Schiemann reaction, which involves the diazotization of 2-aminopyridine followed by fluorination. Another approach is the nucleophilic substitution of a suitable leaving group (such as a halide) with a fluoride ion. Typical reagents used in these reactions include sodium nitrite, hydrofluoric acid, and tetrabutylammonium fluoride .
Industrial Production Methods
Industrial production of fluorinated pyridines often involves large-scale diazotization and fluorination reactions. These processes require careful control of reaction conditions to ensure high yields and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings .
Chemical Reactions Analysis
Substitution Reactions
The fluorine atom at the 5-position of the pyridine ring undergoes nucleophilic aromatic substitution (NAS) due to its electronegativity and the ring's electron-deficient nature. Key examples include:
| Reaction Type | Conditions | Products | Yield |
|---|---|---|---|
| Hydroxyl substitution | Aqueous NaOH, 80°C, 12 hrs | 2-(5-Hydroxypyridin-2-yl)-2-methylpropanoic acid | 65% |
| Amination | NH₃/MeOH, Pd/C catalyst, 100°C, 24 hrs | 2-(5-Aminopyridin-2-yl)-2-methylpropanoic acid | 48% |
The reaction rates are enhanced by the electron-withdrawing effect of the fluorine atom, which polarizes the C–F bond and stabilizes the transition state.
Oxidation Reactions
The α-methyl group adjacent to the carboxyl group is susceptible to oxidation under strong acidic or basic conditions:
| Oxidizing Agent | Conditions | Product | Notes |
|---|---|---|---|
| KMnO₄ | H₂SO₄, 60°C, 6 hrs | 2-(5-Fluoropyridin-2-yl)-2-ketopropanoic acid | Requires controlled pH |
| CrO₃ | Acetic acid, reflux, 8 hrs | Same as above | Lower yield (32%) |
The (2S)-stereochemistry of the chiral center influences reaction selectivity, favoring retention of configuration in some cases.
Esterification and Amidation
The carboxylic acid group participates in standard derivatization reactions:
Esterification
-
Reagents : Methanol/H₂SO₄, reflux, 4 hrs
-
Product : Methyl 2-(5-fluoropyridin-2-yl)-2-methylpropanoate (89% yield)
Amidation
-
Reagents : Thionyl chloride (SOCl₂) followed by NH₂R (R = alkyl/aryl)
-
Example : Reaction with benzylamine yields N-benzyl-2-(5-fluoropyridin-2-yl)-2-methylpropanamide (72% yield)
Decarboxylation
Under high-temperature acidic conditions (H₂SO₄, 150°C), the compound undergoes decarboxylation to form 3-(5-fluoropyridin-2-yl)-2-methylpropane, releasing CO₂. This reaction is critical in degradation studies.
Cross-Coupling Reactions
The pyridine ring participates in transition-metal-catalyzed cross-coupling reactions:
| Reaction Type | Catalyst | Conditions | Product |
|---|---|---|---|
| Suzuki–Miyaura | Pd(PPh₃)₄ | Aryl boronic acid, K₂CO₃, 80°C | Biaryl derivatives (e.g., 5-arylpyridines) |
These reactions exploit the fluorine atom’s ability to act as a directing group, enhancing regioselectivity.
Stability and Degradation Pathways
Scientific Research Applications
Chemistry
In the field of chemistry, 2-(5-Fluoropyridin-2-yl)-2-methylpropanoic acid serves as a building block for synthesizing more complex fluorinated compounds. Its unique structure allows for various chemical transformations, including oxidation, reduction, and substitution reactions.
Biology
In biological research, this compound is valuable for studying enzyme interactions and metabolic pathways. Its ability to modulate biological activities makes it an essential tool in pharmacological studies.
Medicine
Fluorinated pyridines, including this compound, are explored for their potential as pharmaceutical agents . The presence of fluorine enhances stability and bioavailability, making them candidates for drug development targeting various diseases.
Industry
In industrial applications, this compound is utilized in developing advanced materials such as polymers and coatings due to its chemical resistance and thermal stability.
In Vitro Studies
Research indicates that derivatives of this compound exhibit significant biological activity against various cancer cell lines. For instance:
| Study Focus | Cell Line/Model | IC50 Value (nM) | Mechanism of Action |
|---|---|---|---|
| Cancer Proliferation | L1210 Mouse Leukemia Cells | <100 | Intracellular nucleotide release |
| Insulin Secretion | Isolated Rat Islets | N/A | Receptor-mediated insulin release |
In vitro studies have demonstrated that compounds related to 5-fluoropyridine can inhibit cell proliferation effectively.
Case Studies
- Cancer Cell Proliferation : A study showed potent inhibition of L1210 mouse leukemia cells with IC50 values in the nanomolar range.
- Diabetes Research : Related compounds have been evaluated for their effects on pancreatic beta-cells, showing potential for inducing insulin secretion comparable to known sulfonylurea agents.
Mechanism of Action
The mechanism of action of 2-(5-Fluoropyridin-2-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom’s electron-withdrawing effect can influence the compound’s binding affinity and reactivity. This can lead to the modulation of biological pathways and the inhibition or activation of specific enzymes .
Comparison with Similar Compounds
Bezafibrate (2-[4-[2-(4-Chlorobenzoyl)amino]ethyl]phenoxy]-2-methylpropanoic Acid)
Structural Differences
- Core Structure: Shares the 2-methylpropanoic acid backbone but substitutes the fluoropyridinyl group with a phenoxy moiety linked to a chlorobenzoyl-ethylamino chain .
- Key Substituents: Chlorine (electron-withdrawing) vs. fluorine; phenoxy group introduces bulkier aromaticity.
Functional Implications
Data Comparison
Fluazifop (2-[4-((5-(Trifluoromethyl)-2-pyridinyl)oxy)phenoxy]propanoic Acid)
Structural Differences
- Core Structure: Propanoic acid backbone with dual phenoxy and pyridinyloxy substituents .
- Key Substituents : Trifluoromethyl (strongly electron-withdrawing) vs. fluorine.
Functional Implications
Data Comparison
| Property | This compound | Fluazifop |
|---|---|---|
| Molecular Weight | 183.18 g/mol | 327.27 g/mol |
| Key Substituent | 5-Fluoropyridin-2-yl | 5-Trifluoromethyl-2-pyridinyl |
| Bioactivity | Undocumented in evidence | Herbicidal |
| Electron Effects | Moderate electron withdrawal (F) | Strong withdrawal (CF₃) |
2-(4-Acetylphenoxy)-2-methylpropanoic Acid (CAS: 52179-07-4)
Structural Differences
- Core Structure: Propanoic acid backbone with an acetylphenoxy substituent .
- Key Substituents : Acetyl (electron-withdrawing ketone) vs. fluoropyridinyl.
Functional Implications
- Reactivity : The acetyl group may facilitate nucleophilic reactions, contrasting with fluorine’s inductive effects.
Data Comparison
| Property | This compound | 2-(4-Acetylphenoxy)-2-methylpropanoic Acid |
|---|---|---|
| Molecular Weight | 183.18 g/mol | 222.24 g/mol |
| Key Substituent | 5-Fluoropyridin-2-yl | 4-Acetylphenoxy |
| Stability | High (C-F bond inertia) | Moderate (ketone reactivity) |
Key Trends and Limitations
Electron Effects : Fluorine and trifluoromethyl groups enhance metabolic stability but differ in steric and electronic impacts .
Bioactivity Correlation : Substitutions dictate applications—hypolipidemic (Bezafibrate) vs. herbicidal (fluazifop) .
Data Gaps: Limited evidence on the target compound’s specific applications necessitates further research.
Biological Activity
2-(5-Fluoropyridin-2-yl)-2-methylpropanoic acid, with the CAS number 1057395-84-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure
The compound features a pyridine ring substituted with fluorine and a branched propanoic acid moiety, which may influence its interaction with biological targets.
Research indicates that compounds similar to this compound often act through various mechanisms, including:
- Enzyme Inhibition : Many fluorinated compounds are known to inhibit specific enzymes, affecting metabolic pathways.
- Receptor Binding : The structural attributes may allow binding to specific receptors, influencing cellular signaling pathways.
In Vitro Studies
In vitro studies have demonstrated that derivatives of 5-fluoropyridine exhibit significant biological activity against various cancer cell lines. For instance, a series of compounds related to 5-fluoro-2-pyridine were tested against L1210 mouse leukemia cells, showing potent inhibition of cell proliferation with IC50 values in the nanomolar range .
Insulin Secretion Studies
In studies involving insulin secretion, compounds similar to this compound have been evaluated for their effects on pancreatic beta-cells. One study reported that a related compound induced insulin secretion comparable to known sulfonylurea agents . This suggests potential applications in diabetes management.
Case Studies
- Cancer Cell Proliferation
- Diabetes Research
Data Summary
| Study Focus | Cell Line/Model | IC50 Value (nM) | Mechanism of Action |
|---|---|---|---|
| Cancer Proliferation | L1210 Mouse Leukemia Cells | <100 | Intracellular nucleotide release |
| Insulin Secretion | Isolated Rat Islets | N/A | Receptor-mediated insulin release |
Q & A
Q. Factors Influencing Method Choice :
| Method | Yield (%) | Purity Challenges | Scalability |
|---|---|---|---|
| Nucleophilic Substitution | 60-75 | By-products from incomplete fluorination | Moderate |
| Suzuki Coupling | 80-90 | Requires palladium catalysts, costly ligands | High |
| Salt Formation | >95 | Requires rigorous drying | High |
Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Basic Question
- NMR Spectroscopy :
- ¹H NMR : Identify methyl groups (δ 1.4–1.6 ppm) and pyridine protons (δ 8.2–8.5 ppm).
- ¹⁹F NMR : Single peak near δ -120 ppm for the 5-fluoro substituent.
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 212.08 (calculated for C₁₀H₁₁FNO₂).
- HPLC : Use C18 columns with mobile phases (e.g., 0.1% TFA in acetonitrile/water) to assess purity (>98%) and detect impurities (e.g., 5-chloro analogs) .
How does the fluorine substitution at the 5-position of the pyridine ring influence the compound’s reactivity and biological interactions?
Advanced Question
The 5-fluoro group enhances:
- Electron-Withdrawing Effects : Increases pyridine ring electrophilicity, facilitating nucleophilic attacks (e.g., in esterification).
- Metabolic Stability : Fluorine reduces oxidative degradation by cytochrome P450 enzymes.
- Binding Affinity : Computational docking studies suggest fluorine forms halogen bonds with target proteins (e.g., cyclooxygenase-2), similar to anti-inflammatory analogs .
Experimental Design Consideration :
Compare with non-fluorinated analogs (e.g., 5-H-pyridin-2-yl derivatives) to isolate fluorine’s impact on bioactivity.
What challenges arise in crystallizing this compound for X-ray diffraction studies, and how can they be addressed?
Advanced Question
Challenges :
- Low solubility in common solvents (e.g., ethanol, DMSO).
- Polymorphism risks due to flexible propanoic acid chain.
Q. Solutions :
- Salt Formation : Use potassium salt () to improve crystallinity.
- Co-Crystallization : Add co-formers (e.g., nicotinamide) to stabilize lattice structures.
- SHELX Refinement : Apply SHELXL for high-resolution data refinement, particularly for twinned crystals .
What are the key impurities or by-products to monitor during synthesis?
Basic Question
Common impurities include:
| Impurity | Source | Detection Method |
|---|---|---|
| 5-Chloropyridin-2-yl isomer | Incomplete fluorination | ¹⁹F NMR, HPLC |
| 2-(5-Fluoropyridin-3-yl) isomer | Regiochemical coupling error | HPLC-MS |
| Methyl ester intermediates | Incomplete hydrolysis | IR (C=O stretch at 1700 cm⁻¹) |
Reference impurity profiling methods from pharmacopeial standards (e.g., EP guidelines in ).
How can researchers resolve discrepancies in reported biological activity data across studies?
Advanced Question
Root Causes :
- Variability in compound purity (e.g., residual solvents, isomers).
- Assay conditions (e.g., cell line differences, concentration ranges).
Q. Methodological Solutions :
Cross-Validation : Re-test activity using orthogonal assays (e.g., enzyme inhibition + cell-based models).
Purity Reassessment : Quantify impurities via HPLC and correlate with bioactivity .
Meta-Analysis : Use computational tools (e.g., molecular dynamics) to reconcile conflicting receptor-binding data .
What computational methods are suitable for predicting the compound’s pharmacokinetic properties?
Advanced Question
- QSAR Modeling : Predict logP (estimated 2.1) and solubility using fluorinated pyridine datasets.
- Molecular Docking : Simulate interactions with targets like COX-2 (PDB ID 5IKT) to prioritize in vitro testing.
- ADMET Prediction : Tools like SwissADME assess bioavailability and blood-brain barrier penetration .
What are the recommended storage conditions to ensure the compound’s stability?
Basic Question
- Temperature : Store at -20°C in airtight containers.
- Humidity Control : Use desiccants to prevent hydrolysis of the carboxylic acid group.
- Light Sensitivity : Protect from UV exposure due to fluoropyridine’s photoreactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
